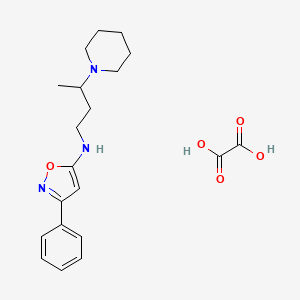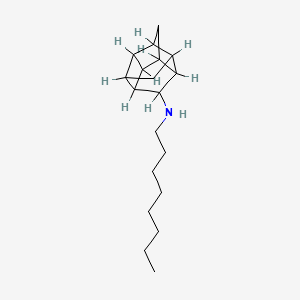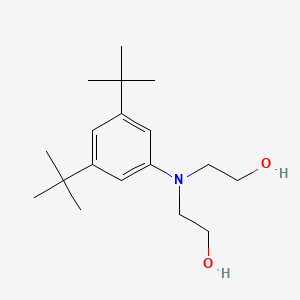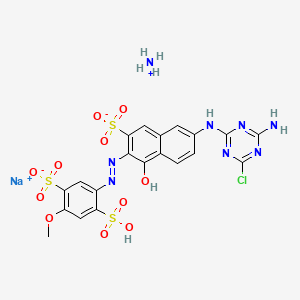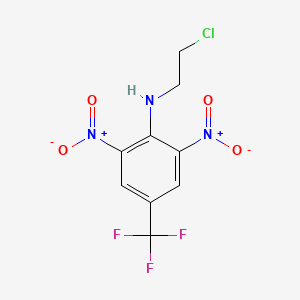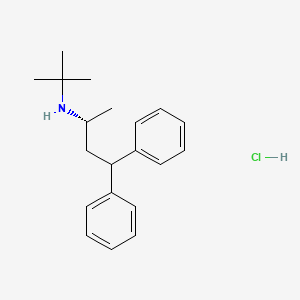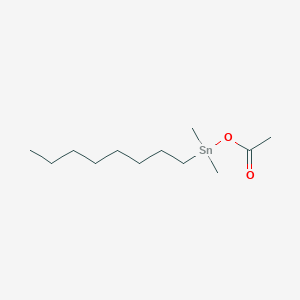
Stannane, (acetyloxy)dimethyloctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estannano, (acetiloxi)dimetil-octilo-, también conocido como acetato de dimetil-octil-estaño, es un compuesto organoestánnico. Los compuestos organoestánnicos se caracterizan por la presencia de átomos de estaño unidos a grupos orgánicos. Estos compuestos se han utilizado ampliamente en diversas aplicaciones industriales debido a sus propiedades químicas únicas, incluyendo la estabilidad en aire y humedad, y su capacidad para formar enlaces estables con el carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de estannano, (acetiloxi)dimetil-octilo- típicamente implica la reacción de cloruro de dimetil-octil-estaño con ácido acético. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. La reacción general se puede representar como sigue:
(CH3)2SnC8H17Cl+CH3COOH→(CH3)2SnC8H17OCOCH3+HCl
Métodos de producción industrial
La producción industrial de estannano, (acetiloxi)dimetil-octilo- implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo incluyendo pasos de purificación como la destilación o la recristalización para eliminar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
Estannano, (acetiloxi)dimetil-octilo- se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos de estaño.
Reducción: Las reacciones de reducción pueden convertir el compuesto a su forma de hidruro de estaño.
Sustitución: El grupo acetato puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden usarse en condiciones suaves para sustituir el grupo acetato.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen óxidos de estaño, hidruros de estaño y varios compuestos organoestánnicos sustituidos.
Aplicaciones Científicas De Investigación
Estannano, (acetiloxi)dimetil-octilo- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica, particularmente en la formación de enlaces carbono-estaño.
Biología: Investigado por sus posibles propiedades antibacterianas.
Medicina: Explorado para su uso en sistemas de liberación de fármacos debido a su capacidad para formar complejos estables con diversos ligandos.
Industria: Utilizado en la producción de estabilizadores de PVC y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual el estannano, (acetiloxi)dimetil-octilo- ejerce sus efectos implica la coordinación del átomo de estaño con varios grupos funcionales. Esta coordinación puede facilitar reacciones catalíticas o estabilizar intermediarios reactivos. Los objetivos moleculares y las vías involucradas incluyen:
Coordinación con grupos hidroxilo: Mejora la actividad catalítica en reacciones de condensación.
Interacción con nucleófilos: Estabiliza intermediarios reactivos en reacciones de sustitución.
Comparación Con Compuestos Similares
Compuestos similares
- Dicloruro de dimetil-estaño
- Cloruro de trimetil-estaño
- Acetato de trietil-estaño
Comparación
En comparación con compuestos similares, el estannano, (acetiloxi)dimetil-octilo- es único debido a su grupo funcional específico (acetato) que imparte reactividad y estabilidad distintas. Su capacidad para formar complejos estables y su aplicación en varios campos lo convierten en un compuesto valioso tanto en la investigación como en la industria.
Propiedades
Número CAS |
91991-16-1 |
|---|---|
Fórmula molecular |
C12H26O2Sn |
Peso molecular |
321.04 g/mol |
Nombre IUPAC |
[dimethyl(octyl)stannyl] acetate |
InChI |
InChI=1S/C8H17.C2H4O2.2CH3.Sn/c1-3-5-7-8-6-4-2;1-2(3)4;;;/h1,3-8H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
Clave InChI |
RFTQWGUAFUEWSI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[Sn](C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



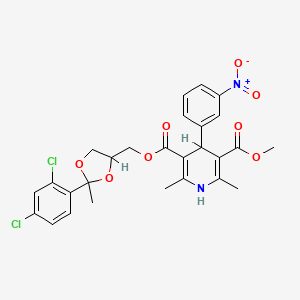
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

